molecular formula C18H17ClFN5O2S B12136330 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B12136330
M. Wt: 421.9 g/mol
InChI Key: QZKXZWYFSIAUNJ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with ethyl 4-ethoxybenzoate to form the triazole ring.

    Thioether Formation: The triazole derivative is then reacted with a thiol compound to introduce the sulfanyl group.

    Acetamide Formation: Finally, the compound is acylated with 3-chloro-4-fluoroaniline to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound may exhibit antimicrobial, antifungal, or antiviral activities due to the presence of the triazole ring, which is known for its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. The triazole ring is a common motif in many pharmaceuticals, and the presence of the chloro and fluoro substituents may enhance its pharmacokinetic properties.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor for the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing the compound’s interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide
  • 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

Uniqueness

The uniqueness of 2-{[4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide lies in its specific substituents, which can significantly influence its chemical and biological properties. The ethoxy group may enhance its solubility, while the chloro and fluoro groups can affect its reactivity and interaction with biological targets.

This compound’s distinct combination of functional groups makes it a valuable candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C18H17ClFN5O2S

Molecular Weight

421.9 g/mol

IUPAC Name

2-[[4-amino-5-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C18H17ClFN5O2S/c1-2-27-13-6-3-11(4-7-13)17-23-24-18(25(17)21)28-10-16(26)22-12-5-8-15(20)14(19)9-12/h3-9H,2,10,21H2,1H3,(H,22,26)

InChI Key

QZKXZWYFSIAUNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=C(C=C3)F)Cl

Origin of Product

United States

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